8-Acetyl-4-methyl umbelliferone

Description

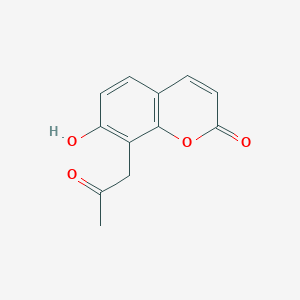

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

7-hydroxy-8-(2-oxopropyl)chromen-2-one |

InChI |

InChI=1S/C12H10O4/c1-7(13)6-9-10(14)4-2-8-3-5-11(15)16-12(8)9/h2-5,14H,6H2,1H3 |

InChI Key |

XGWKFCJKTXZLOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC2=C1OC(=O)C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 8 Acetyl 4 Methyl Umbelliferone

Established Synthetic Pathways for 8-Acetyl-4-methyl Umbelliferone (B1683723)

The synthesis of 8-acetyl-4-methyl umbelliferone typically involves a two-step process. The initial step is the synthesis of the 4-methylumbelliferone (B1674119) (also known as 7-hydroxy-4-methylcoumarin) core, followed by the introduction of an acetyl group at the C-8 position.

The most common method for synthesizing the 4-methylumbelliferone backbone is the Pechmann condensation . sysrevpharm.org This reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst. sysrevpharm.org The catalyst for this reaction can be either homogeneous, such as sulfuric acid, or heterogeneous. sysrevpharm.org

Once 4-methylumbelliferone is obtained, the subsequent step is the regioselective introduction of the acetyl group. This is typically achieved through a Fries rearrangement of the corresponding 7-acetoxy-4-methylcoumarin (B160210) or via a direct Friedel-Crafts acylation at the C-8 position. The electron-donating nature of the hydroxyl group at C-7 directs the electrophilic substitution to the ortho positions (C-6 and C-8). Under specific reaction conditions, the C-8 acetylated product can be obtained with good selectivity.

| Reaction | Reactants | Conditions | Product |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Acid catalyst (e.g., H₂SO₄) | 4-Methylumbelliferone |

| Fries Rearrangement | 7-Acetoxy-4-methylcoumarin | Lewis acid (e.g., AlCl₃) | 8-Acetyl-4-methylumbelliferone |

| Friedel-Crafts Acylation | 4-Methylumbelliferone, Acetyl chloride/Acetic anhydride | Lewis acid (e.g., AlCl₃) | 8-Acetyl-4-methylumbelliferone |

Design and Synthesis of Novel 8-Acetyl-4-methyl Umbelliferone Analogues and Derivatives

The 8-acetyl group and the phenolic hydroxyl group of 8-acetyl-4-methyl umbelliferone are key handles for the synthesis of a diverse range of analogues and derivatives. Researchers have exploited these functional groups to create novel compounds with tailored properties.

One common strategy involves the condensation of the 8-acetyl group with various amines to form Schiff bases . For instance, novel coumarin-Schiff base conjugates have been synthesized from 8-acetyl-4-methylumbelliferone. sysrevpharm.org These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to new applications.

Another approach is the modification of the 7-hydroxyl group. This can be achieved through etherification or esterification reactions. For example, reacting the hydroxyl group with chloroacetyl chloride followed by substitution with various phenols can yield a series of umbelliferone analogues . tandfonline.com

Furthermore, the core coumarin (B35378) structure itself can be modified. For instance, Li et al. synthesized a series of novel 4-methylumbelliferone-derived α-aminophosphonates. researchgate.net

| Derivative Type | Synthetic Strategy | Starting Material | Example Reagents |

| Schiff Bases | Condensation | 8-Acetyl-4-methylumbelliferone | Various primary amines |

| Ethers/Esters | Etherification/Esterification | 8-Acetyl-4-methylumbelliferone | Alkyl halides, Acid chlorides |

| α-Aminophosphonates | Multi-component reaction | 8-Acetyl-4-methylumbelliferone | Amines, Phosphites |

| Amide Derivatives | Amidation | 4-Methylumbelliferone derivatives | Carboxylic acids, Amines |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in 8-acetyl-4-methyl umbelliferone necessitates the use of chemo- and regioselective functionalization strategies to achieve desired modifications.

The relative reactivity of the functional groups often dictates the outcome of a reaction. The phenolic hydroxyl group at C-7 is acidic and readily undergoes reactions such as O-alkylation and O-acylation. The acetyl group at C-8 provides a carbonyl carbon that is susceptible to nucleophilic attack, allowing for the formation of imines (Schiff bases) and other condensation products.

The aromatic ring of the coumarin system can undergo electrophilic substitution reactions. The position of these substitutions is influenced by the existing substituents. For example, nitration of 4-methylumbelliferone can be directed to either the C-6 or C-8 position depending on the nitrating agent and reaction conditions used. nih.gov This demonstrates the possibility of regioselective functionalization of the coumarin core.

Catalytic Approaches in 8-Acetyl-4-methyl Umbelliferone Synthesis and Modification

Catalysis plays a crucial role in both the synthesis and modification of 8-acetyl-4-methyl umbelliferone, often leading to improved yields, selectivity, and milder reaction conditions.

As mentioned earlier, the initial synthesis of the 4-methylumbelliferone core via the Pechmann condensation is an acid-catalyzed reaction. sysrevpharm.org Both Brønsted and Lewis acids can be employed.

In the subsequent functionalization steps, various catalytic systems are utilized. For the synthesis of amide derivatives from 4-methylumbelliferone precursors, coupling agents that act as catalysts are often necessary to facilitate the formation of the amide bond. nih.gov

Furthermore, catalytic oxidation has been employed in the modification of derivatives. For example, a method for the preparation of 4-methylumbelliferyl-β-D-glucopyranosiduronic acid involves the TEMPO-catalyzed oxidation of a primary hydroxyl group in a protected glucopyranoside derivative. researchgate.net While this example is on a derivative, it highlights the potential of applying catalytic oxidation strategies to modify substituents on the 8-acetyl-4-methyl umbelliferone scaffold.

| Reaction | Catalyst Type | Example | Purpose |

| Pechmann Condensation | Acid Catalyst | H₂SO₄ | Synthesis of the coumarin core |

| Friedel-Crafts Acylation | Lewis Acid | AlCl₃ | Introduction of the acetyl group |

| Amide Bond Formation | Coupling Agent | DCC, EDC | Synthesis of amide derivatives |

| Oxidation | Oxidation Catalyst | TEMPO | Selective oxidation of hydroxyl groups |

Molecular and Cellular Biological Investigations of 8 Acetyl 4 Methyl Umbelliferone

Exploration of Enzymatic Modulation by 8-Acetyl-4-methyl Umbelliferone (B1683723) and its Derivatives

The compound 8-acetyl-4-methyl umbelliferone and its parent molecule, 4-methylumbelliferone (B1674119) (4-MU), have been the subject of various studies to understand their effects on enzyme activity. These investigations have revealed inhibitory actions against several key enzymes involved in critical biological processes.

Hyaluronan Synthesis Enzymes: 4-methylumbelliferone (4-MU), also known as hymecromone, is a well-documented inhibitor of hyaluronan (HA) synthesis. nih.govnih.govnih.gov Its inhibitory mechanism is primarily attributed to its role as a competitive substrate for UDP-glucuronosyltransferase (UGT). This enzyme is crucial for the synthesis of UDP-glucuronic acid (UDP-GlcUA), a precursor for HA. nih.govoup.com By competing for UGT, 4-MU depletes the cellular pool of UDP-GlcUA, thereby limiting HA production. arvojournals.orgresearchgate.net Additionally, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthase (HAS) enzymes, further contributing to the reduction of HA synthesis. nih.govarvojournals.org Specifically, it has been observed to decrease the expression of HAS2 and HAS3. numberanalytics.com This dual mechanism of action makes 4-MU a potent inhibitor of HA production in various cell types. nih.govarvojournals.org

Carbonic Anhydrases: Coumarins, the class of compounds to which 8-acetyl-4-methyl umbelliferone belongs, are recognized as a distinct class of human carbonic anhydrase (hCA) inhibitors. nih.gov They exhibit a unique, non-classical binding mechanism at the entrance of the hCA catalytic site. nih.gov Studies on coumarin (B35378) derivatives have demonstrated nanomolar affinity and high selectivity for tumor-associated hCA isoforms IX and XII over the cytosolic isoforms hCA I and hCA II. nih.govnih.gov Acipimox, a nicotinic acid derivative, has been shown to be a micromolar inhibitor of most active human CA isoforms (hCA I - XIV), with KIs ranging from 2.8 to 9.2 μM for the most effectively inhibited isoforms. unifi.it

Esterases: 4-methylumbelliferyl acetate (B1210297) is a known substrate for acetyl xylan (B1165943) esterase (AcXE) activity, indicating an interaction with this class of enzymes. nih.gov

Glycosidases: Derivatives of umbelliferone have been investigated for their effects on glycosidases. For instance, 4-methylumbelliferyl-penta-N-acetylchitopentaoside has been synthesized and shown to have an inhibitory effect on chitinase (B1577495). nih.gov Another compound, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide, is used as a substrate in a rapid test for chitinase activity. researchgate.net Furthermore, fluorescently tagged iminosugars, which can be conceptually related to glycosidase substrates, have been developed as powerful probes for these enzymes, exhibiting Ki values in the nanomolar range. nih.gov

Interactive Table: Enzyme Inhibition by 8-Acetyl-4-methyl Umbelliferone and its Derivatives

| Compound/Derivative | Target Enzyme Class | Specific Enzyme(s) | Mechanism/Effect | Inhibition Constant (Ki/IC50) |

| 4-Methylumbelliferone (4-MU) | Hyaluronan Synthesis Enzymes | UDP-glucuronosyltransferase (UGT), Hyaluronan Synthases (HAS) | Competitive substrate for UGT, downregulation of HAS mRNA | Not specified in provided context |

| Coumarin Derivatives | Carbonic Anhydrases | hCA IX, hCA XII | Non-classical binding at catalytic site entrance | Nanomolar affinity |

| Acipimox | Carbonic Anhydrases | hCA I, VB, and others | Micromolar inhibitor | 2.8 - 9.2 μM |

| 4-Methylumbelliferyl Acetate | Esterases | Acetyl Xylan Esterase (AcXE) | Substrate | Not applicable |

| 4-Methylumbelliferyl-penta-N-acetylchitopentaoside | Glycosidases | Chitinase | Inhibitor | Not specified in provided context |

| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | Glycosidases | Chitinase | Substrate | Not applicable |

Investigations into Cellular Pathway Modulations

The influence of 4-methylumbelliferone extends to the modulation of critical cellular pathways that govern cell growth, survival, and inflammatory responses.

The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a notable target of 4-methylumbelliferone. cellsignal.comresearchgate.net In tumor cells, 4-MU has been reported to interfere with survival-related pathways, including the PI3K/Akt pathway, by suppressing the phosphorylation of Akt. arvojournals.org This inhibition of the anti-apoptotic PI3K/Akt pathway has been associated with the induction of apoptosis. arvojournals.org The PI3K/Akt/mTOR pathway is a key player in various cellular processes, and its dysregulation is implicated in numerous diseases. cellsignal.commdpi.com The ability of compounds to obstruct the expression or activity of PI3K/Akt/mTOR highlights their therapeutic potential. mdpi.com

Interactions with Biomolecules and Subcellular Components

The biological activity of 4-methylumbelliferone also involves direct and indirect interactions with various biomolecules and subcellular components. A primary interaction is with UDP-glucuronic acid, a precursor for hyaluronan synthesis, where 4-MU acts as a competitive substrate for the enzyme that utilizes it. oup.comresearchgate.net This interaction occurs within the cellular environment, leading to a depletion of the intracellular pool of this crucial biomolecule. arvojournals.org

Binding Affinity Determinations

The interaction of 8-Acetyl-4-methylumbelliferone with biomacromolecules is a key aspect of understanding its biological activity. Researchers employ computational methods like molecular docking to predict and analyze these interactions. For instance, studies involving the binding of coumarin derivatives to Human Serum Albumin (HSA), a major transport protein in the blood, utilize tools like AutoDock Vina or Discovery Studio. These simulations help in identifying the specific binding modes and the key amino acid residues involved in the interaction. A common finding in such studies is the significant role of hydrophobic interactions and the involvement of specific residues like Trp214 in the binding pocket of HSA.

Derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have also been investigated for their inhibitory activity against enzymes relevant to neurodegenerative diseases, such as human acetylcholinesterase (hAChE). These studies have reported significant inhibitory potential, with IC50 values (the concentration of an inhibitor where the response is reduced by half) in the micromolar range, indicating a strong binding affinity to the active site of the enzyme.

Table 1: Molecular Docking Parameters for 8-Acetyl-4-methylumbelliferone Interactions

| Parameter | Description | Typical Tool/Method |

|---|---|---|

| Binding Energy | The measure of the strength of the interaction between the ligand (8-acetyl-4-methylumbelliferone) and the target protein. | AutoDock Vina |

| Key Residues | Specific amino acids within the protein's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | Discovery Studio |

| Inhibitory Constant (Ki) | An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. | Derived from docking scores |

| IC50 Values | The concentration of a drug that is required for 50% inhibition in vitro. For hAChE, values for derivatives ranged from 1.52 to 4.95 μM. | Experimental Assays |

Conformational Changes Induced by Interaction

The binding of a small molecule like 8-acetyl-4-methylumbelliferone to a protein can induce conformational changes in the protein's structure. These changes can be detected using various spectroscopic and computational techniques.

Fluorescence spectroscopy is a powerful tool for this purpose. For example, changes in the intrinsic fluorescence of tryptophan residues in a protein like HSA can be monitored upon titration with the coumarin derivative. Excitation at 280 nm (the absorption wavelength for tryptophan) and monitoring the emission at around 340 nm can reveal alterations in the local environment of these residues, signifying a conformational shift in the protein.

Furthermore, molecular dynamics (MD) simulations, often performed using software like GROMACS, provide a dynamic view of the interaction. By simulating the behavior of the protein-ligand complex over time (e.g., 100 nanoseconds) under physiological conditions, researchers can assess the stability of the binding and observe any significant conformational changes in the protein's secondary or tertiary structure.

Table 2: Techniques to Study Conformational Changes

| Technique | Principle | Information Gained |

|---|---|---|

| Fluorescence Spectroscopy | Measures changes in the fluorescence emission of intrinsic fluorophores (like tryptophan) in the protein upon ligand binding. | Detects changes in the local environment of amino acid residues, indicating conformational shifts. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules in the protein-ligand complex over time. | Provides insights into the stability of the complex and dynamic structural changes in the protein. |

| UV-Vis Spectroscopy | Measures the change in the absorption spectrum of the protein or ligand upon complex formation. | Can indicate interactions and potential structural alterations. |

Oxidative Stress Modulation Research

8-Acetyl-4-methylumbelliferone and related coumarin compounds are recognized for their potential to modulate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This modulation is a key component of their observed anti-inflammatory and neuroprotective properties.

Radical Scavenging Mechanisms in Vitro

The antioxidant activity of 4-methylumbelliferone derivatives has been demonstrated through various in vitro assays that measure their ability to scavenge free radicals. researchgate.net The primary mechanism often involves the donation of a hydrogen atom from the hydroxyl group on the coumarin ring to neutralize the radical species.

Commonly used assays to evaluate these mechanisms include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. researchgate.net

Nitric Oxide Radical Scavenging Assay: This test evaluates the compound's ability to inhibit the production of nitric oxide radicals. researchgate.net

Ferric-Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), another indicator of antioxidant capacity. researchgate.net

Quantum chemical studies using Density Functional Theory (DFT) have been employed to understand the structure-antioxidant relationship. researchgate.net These theoretical calculations help to determine electronic properties such as ionization potential and bond dissociation energy, which are correlated with the radical scavenging efficiency of the molecule. researchgate.net The presence of the hydroxyl group is considered crucial for the antioxidant capabilities of these compounds. researchgate.net

Cellular Antioxidant Defense System Interactions

Beyond direct radical scavenging, 8-acetyl-4-methylumbelliferone can interact with and bolster the cellular antioxidant defense systems. Oxidative stress is known to activate signaling pathways that can lead to inflammation. For example, oxidative stress can potentiate Toll-like receptor 8 (TLR8) mediated inflammatory responses in immune cells like neutrophils. elsevierpure.com Compounds that can mitigate this initial oxidative stress may, in turn, dampen these inflammatory cascades.

Research on similar coumarin derivatives has shown they can protect cells from damage induced by oxidative agents. nih.gov They achieve this by reducing the accumulation of intracellular ROS and inhibiting subsequent apoptotic pathways. nih.gov While direct evidence for 8-acetyl-4-methylumbelliferone is still emerging, the mechanisms are likely to be similar, involving the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways sensitive to the cell's redox state. The ability of coumarins to prevent cell damage is a significant aspect of their biological activity. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Acetyl-4-methyl umbelliferone |

| 8-acetyl-7-hydroxy-4-methylcoumarin |

| Human Serum Albumin (HSA) |

| Tryptophan |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Acetyl 4 Methyl Umbelliferone Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The coumarin (B35378) nucleus itself is a privileged scaffold in medicinal chemistry, known to confer a range of biological activities. sysrevpharm.org The methyl group at the C4 position is a common feature in many active umbelliferone (B1683723) derivatives. The 8-acetyl group, in particular, is a key determinant of activity. It has been shown that substituting aldehyde or ketone-based functionalities, such as the 8-acetyl group, on the 4-methylumbelliferone (B1674119) framework is a strategy for generating compounds with significant antitumor properties. ekb.egsysrevpharm.org The addition of an acetyl moiety to O-alkyl derivatives of 4-methylumbelliferone has also been suggested as a way to improve cytotoxicity. ekb.egsysrevpharm.org

The electronic nature of the substituents on the coumarin ring plays a critical role. The hydroxyl group at C7 and the acetyl group at C8, an electron-withdrawing group, influence the electron density distribution across the bicyclic system. This electronic arrangement is crucial for the molecule's ability to interact with biological targets. nih.gov Studies on related 4-methylumbelliferone derivatives indicate that their antioxidant activity, for instance, depends on the hydrogen atoms of the hydroxyl groups, which are influenced by resonance and inductive effects within the molecule. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Activities

Modifying the substituents on the 8-acetyl-4-methyl umbelliferone core has a profound impact on the resulting molecule's interactions and biological activities. Researchers have explored these modifications to develop derivatives with enhanced or more specific effects, particularly in the realm of anticancer research.

One common modification involves using the 8-acetyl group as a reactive handle to synthesize more complex molecules. For example, 8-acetyl-4-methylumbelliferone has been used as a precursor to create coumarin-Schiff base conjugates. ekb.egsysrevpharm.org These modifications can lead to compounds with improved selectivity for cancer cells over non-malignant cells. ekb.eg In a study involving a series of novel coumarin-Schiff base conjugates derived from 8-acetyl-4-methylumbelliferone, specific compounds demonstrated superior anticancer effects against human pancreatic (CFPAC) and cervical (HeLa) cancer cell lines. ekb.egsysrevpharm.org

The table below illustrates the impact of such modifications on antitumor activity, comparing the efficacy of different Schiff base derivatives originating from ketone-substituted 4-methylumbelliferone, including the 8-acetyl derivative.

Table 1: Antitumor Activity of Selected 4-Methylumbelliferone-Based Schiff Base Derivatives

| Compound ID | Parent Ketone | Target Cell Line | Activity |

|---|---|---|---|

| N8 | 8-acetyl-4-methylumbelliferone derivative | CFPAC, HeLa | High Anticancer Effect |

This table is generated based on findings that compounds derived from 8-acetyl-4-methylumbelliferone showed notable anticancer activity. Specific IC50 values were not provided in the source material, but the compounds were highlighted for their high efficacy. ekb.egsysrevpharm.org

Furthermore, the introduction of different functional groups affects properties like lipophilicity, which can alter how a compound interacts with cellular membranes and proteins. It has been suggested that a slight increase in the lipophilicity of certain coumarin derivatives might decrease their cytotoxic attributes, indicating a delicate balance is required for optimal activity. sysrevpharm.org The synthesis of various 4-alkylcoumarin derivatives and their subsequent evaluation against different cancer cell lines has shown that the nature of the alkyl or other substituent groups is a key factor in determining cytotoxicity. ekb.eg

Computational Chemistry and Molecular Modeling Approaches in SAR/SPR Analysis (e.g., DFT studies)

Computational chemistry and molecular modeling are indispensable tools for dissecting the SAR and SPR of 8-acetyl-4-methyl umbelliferone derivatives. Techniques like Density Functional Theory (DFT) provide deep insights into the electronic structure and properties of these molecules, helping to explain their observed biological activities. nih.gov

DFT studies on related 4-methylumbelliferone derivatives have been used to understand their antioxidant mechanisms. These studies calculate quantum chemical descriptors such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of molecular reactivity. A smaller gap suggests the molecule is more readily able to participate in chemical reactions.

Ionization Potential (IP) and Electron Affinity (EA): These relate to the ease with which a molecule can lose or gain an electron, which is fundamental to antioxidant activity involving electron transfer.

For antioxidant 4-methylumbelliferone derivatives, computational studies have confirmed that groups like O-H are crucial for their radical scavenging abilities. The calculations help to understand the stability of the radical formed after hydrogen atom donation, a key step in the antioxidant process. nih.gov By applying these computational approaches to 8-acetyl-4-methyl umbelliferone and its analogues, researchers can predict which structural modifications are likely to enhance a desired property, such as antioxidant or anticancer activity, thus guiding synthetic efforts. For example, modeling can reveal how a modification to the 8-acetyl group would alter the electron distribution across the coumarin ring and affect its interaction with a specific biological target.

Rational Design Principles for Novel 8-Acetyl-4-methyl Umbelliferone Analogues with Enhanced Research Utility

The collective insights from SAR, SPR, and computational studies provide a set of rational design principles for creating new 8-acetyl-4-methyl umbelliferone analogues with improved utility for research. The goal is to use this scaffold as a template to build molecules with greater potency, selectivity, and potentially novel mechanisms of action. ekb.eg

Key design principles include:

Strategic Modification of the 8-Acetyl Group: The 8-acetyl position is a prime target for chemical elaboration. It can be converted into Schiff bases, chalcones, or other functional groups to explore new interaction spaces with biological targets. This strategy has proven effective in generating derivatives with enhanced and more selective anticancer activity. ekb.egsysrevpharm.org

Modulation of Physicochemical Properties: Properties like lipophilicity and electronic character can be fine-tuned by introducing different substituents on the coumarin ring or on the 8-acetyl moiety. For example, adding polar or non-polar groups can alter solubility and cell permeability, which must be optimized for a desired biological outcome. sysrevpharm.org

Leveraging the Coumarin Core: The inherent fluorescence of the umbelliferone core can be exploited. Modifications can be designed to create fluorescent probes where the signal is modulated by a specific biological event, such as enzyme activity or the presence of certain ions.

Integration of Computational Insights: Molecular modeling should be used prospectively to guide the design of new analogues. By calculating key electronic and structural parameters before synthesis, researchers can prioritize compounds that are most likely to exhibit the desired activity, making the discovery process more efficient. nih.gov

By following these principles, researchers can systematically explore the chemical space around the 8-acetyl-4-methyl umbelliferone core to develop next-generation research tools and potential therapeutic leads. The parent compound serves as an excellent starting point for creating a diverse library of derivatives with tailored biological and physical properties. ekb.eg

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on 8-Acetyl-4-methyl umbelliferone to generate a detailed article that adheres to the requested outline. The specified applications—such as its use in fluorescent enzyme assays, cellular imaging, biosensor development, and specific advanced spectroscopic studies (time-resolved fluorescence, conformational NMR)—are not documented for this particular derivative in the accessible research.

The vast majority of scientific literature focuses on the parent compound, 4-methylumbelliferone (4-MU) , which is widely utilized as a fluorescent probe and pH indicator. Research on derivatives often involves other substitutions to tailor its properties for specific applications. While derivatives based on an 8-acetyl functional group have been synthesized, their use as cytotoxic agents against cancer cell lines is the primary documented application, which falls outside the scope of the requested article.

Therefore, it is not possible to provide a scientifically accurate and thorough article on "8-Acetyl-4-methyl umbelliferone" strictly following the provided structure due to the lack of published findings for these specific applications.

Advanced Spectroscopic and Analytical Research Applications of 8 Acetyl 4 Methyl Umbelliferone

Chromatographic and Mass Spectrometric Methodologies for Research Sample Analysis

The analysis of 8-acetyl-4-methylumbelliferone in research samples relies heavily on the specificity and sensitivity of chromatographic and mass spectrometric techniques. These methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of the compound and its related metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of coumarin (B35378) derivatives like 8-acetyl-4-methylumbelliferone. Reversed-phase HPLC is commonly employed, utilizing columns such as C18 to separate compounds based on their hydrophobicity. nih.govnih.gov Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, to achieve efficient separation from other components in the sample. nih.govsielc.com For instance, a gradient elution system, where the proportion of the organic solvent is varied over time, can be used to effectively separate 4-methylumbelliferone (B1674119) and its glucuronide and sulfate (B86663) conjugates. nih.gov For applications requiring compatibility with mass spectrometry, volatile buffers like formic acid are substituted for non-volatile ones such as phosphoric acid. sielc.com

The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) provides a powerful tool for both qualitative and quantitative analysis. This combination leverages the separation capabilities of HPLC with the high selectivity and sensitivity of mass detection. nih.gov In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for coumarin analysis, which can be operated in either positive or negative ion mode to generate protonated molecules [M+H]+ or deprotonated molecules [M-H]-, respectively. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) further enhances analytical specificity by subjecting a selected precursor ion to collision-induced dissociation, generating characteristic product ions. This process is invaluable for structural elucidation and for developing highly selective quantitative assays using Multiple Reaction Monitoring (MRM). nih.gov For 8-acetyl-4-methylumbelliferone, the protonated molecule ([M+H]+) has a precursor m/z of 219.0652, which fragments into product ions with m/z values of 201, 173, and 191. nih.gov The deprotonated molecule ([M-H]-) shows a precursor m/z of 217.0506 and fragments to produce ions at m/z 175 and 173. nih.gov These specific transitions can be used to confirm the identity of the compound and quantify it with high accuracy and precision, even in complex sample matrices. nih.govqub.ac.ukresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another technique that has been applied to the analysis of 8-acetyl-4-methylumbelliferone. nih.gov In this method, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column before being detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS. nist.gov

The following tables summarize typical parameters used in the chromatographic and mass spectrometric analysis of 8-acetyl-4-methylumbelliferone and related compounds.

Table 1: HPLC Method Parameters for Coumarin Analysis

| Parameter | Description | Source |

| Column | Reversed-phase C18 or Newcrom R1 | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | nih.govsielc.com |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Buffer | Phosphoric acid (for UV detection) or Formic acid (for MS detection) | sielc.com |

| Detector | UV or Mass Spectrometer | nih.govsielc.com |

Table 2: Mass Spectrometry Data for 8-Acetyl-4-methylumbelliferone

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | nih.gov |

| Molecular Weight | 218.20 g/mol | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 219.0652 | nih.gov |

| MS/MS Product Ions from [M+H]⁺ (m/z) | 201, 173, 191 | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 217.0506 | nih.gov |

| MS/MS Product Ions from [M-H]⁻ (m/z) | 175, 173 | nih.gov |

| GC-MS Ionization | Electron Ionization (EI) | nih.govnist.gov |

Mechanistic Studies on Specific Biological Targets and Pathways of 8 Acetyl 4 Methyl Umbelliferone

Identification of Specific Molecular Targets

There is a significant lack of research identifying the specific molecular targets of 8-acetyl-4-methylumbelliferone. While its parent compound, 4-methylumbelliferone (B1674119) (hymecromone), is a known inhibitor of hyaluronan synthesis, it is unclear if and how the addition of an acetyl group at the 8-position alters this activity or confers affinity for other targets. nih.govnih.gov

Hyaluronan Synthases (HAS): 4-methylumbelliferone (4-MU) is a well-documented inhibitor of hyaluronan (HA) synthesis. nih.govnih.gov It is understood to act through at least two mechanisms: the depletion of the substrate UDP-glucuronic acid (UDP-GlcUA) by acting as a competitive substrate for UDP-glucuronosyltransferase (UGT), and the downregulation of hyaluronan synthase (HAS) mRNA expression, particularly HAS2 and HAS3. nih.govresearchgate.netnih.gov This inhibition of HA synthesis by 4-MU has been shown to impede cancer cell proliferation, migration, and invasion. nih.govfrontiersin.org One study noted that a 6-acetyl derivative of a related coumarin (B35378) compound showed moderate activity in reducing HA secretion, suggesting that acetyl groups can influence this inhibitory function. oup.com However, specific studies confirming and quantifying the direct inhibitory effect of 8-acetyl-4-methylumbelliferone on HAS isoforms are not available.

Nuclear Receptors: Analysis of public databases and transcriptome sequencing has suggested that 4-MU may have multiple molecular targets, including members of the nuclear receptor superfamily that regulate lipid and carbohydrate metabolism. nih.gov Acetylation is a known post-translational modification that can regulate the function of nuclear receptors, affecting their DNA binding, subcellular localization, and interaction with cofactors. nih.gov While this suggests a potential avenue for interaction, there is no direct evidence from current research to indicate that 8-acetyl-4-methylumbelliferone acts as a ligand or modulator of any specific nuclear receptors.

Serotonin (B10506) Receptors and Carbonic Anhydrases: There is no scientific literature available that investigates or establishes a direct interaction between 8-acetyl-4-methylumbelliferone and serotonin receptors or carbonic anhydrases.

Delineation of Downstream Signaling Cascades

Given the lack of identified specific molecular targets for 8-acetyl-4-methylumbelliferone, the downstream signaling cascades it may trigger are largely uncharacterized. For its parent compound, 4-MU, the inhibition of HA synthesis is known to affect various signaling pathways. For instance, HA-CD44 interactions can activate pathways like PI3K/Akt, which promotes cell survival. nih.govarvojournals.org By inhibiting HA, 4-MU can suppress these survival signals and induce apoptosis in tumor cells. arvojournals.org It is plausible that if 8-acetyl-4-methylumbelliferone inhibits HA synthesis, it would similarly affect these downstream pathways. However, without direct experimental evidence, this remains speculative.

Role in Modulating Cellular Homeostasis

The role of 8-acetyl-4-methylumbelliferone in modulating cellular homeostasis is not documented. Cellular homeostasis relies on a complex network of signaling pathways that regulate processes like cell proliferation, apoptosis, and metabolism. The parent compound, 4-MU, influences cellular homeostasis by impacting the extracellular matrix through HA inhibition, which in turn affects cell proliferation, adhesion, and migration. nih.govresearchgate.net It can also induce cell cycle arrest and apoptosis. arvojournals.org Studies on various 4-methylumbelliferone derivatives have shown they possess a range of biological activities, including antioxidant and cytotoxic effects, which can influence cellular balance. nih.govekb.eg However, the specific contributions of the 8-acetyl derivative to these processes have not been specifically delineated.

Systems Biology Approaches to Unravel Complex Interactions

Currently, there are no published studies that apply systems biology approaches to understand the complex biological interactions of 8-acetyl-4-methylumbelliferone. Such approaches, which involve analyzing large-scale data from genomics, transcriptomics, and proteomics, have been used for 4-MU to identify its potential multiple targets, including enzymes and transcription factors. nih.gov These analyses revealed that 4-MU can affect gene expression related to bile acid metabolism, gluconeogenesis, and immune response, suggesting it modulates cellular metabolism via nuclear receptors. nih.gov A similar comprehensive investigation would be necessary to map the interaction network of 8-acetyl-4-methylumbelliferone and understand its system-wide effects.

Emerging Research Applications and Methodological Advancements of 8 Acetyl 4 Methyl Umbelliferone

Development of 8-Acetyl-4-methyl Umbelliferone (B1683723) Conjugates for Targeted Research Delivery and Probes

The chemical structure of 8-acetyl-4-methylumbelliferone makes it a valuable starting material for synthesizing more complex molecules with targeted biological activities. Researchers have successfully created novel conjugates by modifying its functional groups to enhance its properties or direct it to specific cellular targets.

One area of focus has been the synthesis of coumarin-Schiff base conjugates. sysrevpharm.org In one study, novel Schiff bases were derived from 8-acetyl-4-methylumbelliferone. sysrevpharm.org These new compounds demonstrated higher selectivity for cancer cells over non-malignant cells, with some derivatives showing the most significant anticancer effects. ekb.eg The synthesis of these conjugates often involves the reaction of the acetyl group on the umbelliferone core with other molecules to form larger, more complex structures. sysrevpharm.org

Another approach involves creating α-amino phosphonate (B1237965) derivatives. Li et al. synthesized a series of ten new α-amino phosphonates derived from 4-methylumbelliferone (B1674119). researchgate.net These conjugates were tested against several human cancer cell lines and showed higher anticancer properties compared to the parent 4-methylumbelliferone compound. ekb.egresearchgate.net One particular derivative was noted for its superior antitumor activity, which was thought to be caused by the induction of apoptosis. researchgate.net

These studies highlight a clear strategy: using the 8-acetyl-4-methylumbelliferone core to build larger molecules, or conjugates, designed for specific research purposes, such as anticancer activity screening. sysrevpharm.orgekb.eg

Table 1: Examples of 8-Acetyl-4-methylumbelliferone Derived Conjugates and Their Research Applications

| Derivative Class | Starting Material | Research Application | Reference |

|---|---|---|---|

| Coumarin-Schiff Base Conjugates | 8-acetyl-4-methylumbelliferone derivatives | Evaluated for antitumor effects against human pancreatic (CFPAC) and cervical (HeLa) cancer cell lines. | sysrevpharm.orgekb.eg |

| α-Amino Phosphonates | 4-methylumbelliferone derivatives | Analyzed for cytotoxic activities against colorectal carcinoma (HCT-116), nasopharyngeal carcinoma (KB), and lung adenocarcinoma (MGC-803) cell lines. | ekb.egresearchgate.net |

Integration into High-Throughput Screening Platforms for Biological Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway or target. nih.govplos.org The process often relies on assays that produce a signal, such as fluorescence or luminescence, to indicate activity. nih.gov

The intrinsic fluorescence of the coumarin (B35378) core in 8-acetyl-4-methylumbelliferone and its derivatives makes them well-suited for HTS applications. nih.gov These compounds can be used as fluorescent probes to assay the activity of enzymes like lipases and esterases. nih.gov The development of diverse libraries of coumarin derivatives, including those based on the 8-acetyl-4-methylumbelliferone structure, provides a rich source of molecules for HTS campaigns aimed at discovering new therapeutic agents. plos.org

For example, HTS has been successfully used to identify small molecule inhibitors of histone demethylases, which are important targets in cancer and other diseases. plos.orgresearchgate.net A large library of diverse molecules can be screened to find novel inhibitors. plos.org Given that derivatives of 4-methylumbelliferone have been synthesized and tested for a wide range of biological activities, including anticancer properties, they represent ideal candidates for inclusion in such large-scale screening efforts. sysrevpharm.orgresearchgate.net The structural modifications possible with 8-acetyl-4-methylumbelliferone allow for the creation of a focused library of compounds to be screened against specific targets, accelerating the discovery of new biological probes and potential drug leads.

Application in Bio-orthogonal Chemistry and Proximity Labeling Research

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govspringernature.com This field, along with proximity labeling techniques, has provided powerful tools for tagging and identifying biomolecules in their natural environment. chemrxiv.orgnih.gov Proximity labeling methods use a localized enzyme to generate reactive molecules that covalently label nearby proteins and nucleic acids. nih.gov

While direct applications of 8-acetyl-4-methylumbelliferone in this context are emerging, its chemical structure offers significant potential. The acetyl group (a ketone) and the aromatic coumarin ring are key features. The ketone can be a handle for bio-orthogonal reactions. For instance, it could be chemically modified to include an azide (B81097) or alkyne group, turning the molecule into a "clickable" probe. This would allow it to be attached to other molecules bearing a complementary reactive group via click chemistry, a type of bio-orthogonal reaction. nih.govspringernature.com

Furthermore, the fluorescent coumarin core could be used to create novel probes for proximity labeling. In a hypothetical scenario, an enzyme could be designed to recognize and activate a modified 8-acetyl-4-methylumbelliferone derivative only in a specific subcellular location. This activation would "unmask" a reactive part of the molecule, causing it to covalently attach to nearby biomolecules, which could then be identified by the fluorescent coumarin tag. This approach would expand the toolkit of proximity labeling technologies for mapping the spatial organization of proteins and RNAs within a cell. chemrxiv.org

Microfluidic and Nanoscience Approaches Utilizing the Compound

Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. mdpi.com This technology offers precise control over reaction conditions, making it an excellent method for synthesizing nanoparticles with uniform sizes and shapes. mdpi.commdpi.com These nanoparticles can be used in various biomedical applications, including as vehicles for drug delivery or as imaging agents. mdpi.com

The integration of 8-acetyl-4-methylumbelliferone into nanoscience through microfluidic approaches presents an exciting research frontier. Due to its fluorescent properties, the compound can be encapsulated within nanoparticles to create fluorescent nanoprobes. Microfluidic synthesis allows for superior control over the encapsulation process, potentially leading to more stable and monodispersed particles compared to traditional bulk methods. mdpi.com

For example, a microfluidic device could be used to produce liposomes or polymeric nanoparticles that contain 8-acetyl-4-methylumbelliferone within their core. These fluorescent nanoparticles could then be used for cellular imaging or as sensors. The precise control offered by microfluidics could also enable the tuning of the nanoparticles' properties, such as size and surface chemistry, to target specific cells or tissues. mdpi.com This combination of the unique optical properties of 8-acetyl-4-methylumbelliferone with the advanced manufacturing capabilities of microfluidics could lead to the development of novel nanoscience tools for biological discovery.

Future Directions and Unexplored Research Avenues for 8 Acetyl 4 Methyl Umbelliferone

Bridging Disciplinary Gaps in Coumarin (B35378) and Umbelliferone (B1683723) Research

The broader family of coumarins, including the parent compound umbelliferone (7-hydroxycoumarin), has been the subject of extensive research, revealing a wide array of pharmacological properties. ijrpr.comnih.gov These include anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. ijrpr.comresearchgate.net However, research specifically focused on 8-Acetyl-4-methyl umbelliferone remains comparatively limited. A significant opportunity lies in bridging this gap by systematically investigating whether the established biological activities of the broader coumarin and umbelliferone families translate to this specific derivative.

Future research should prioritize interdisciplinary collaborations to fully elucidate the potential of 8-Acetyl-4-methyl umbelliferone. For instance, collaborations between medicinal chemists and pharmacologists could explore its therapeutic potential in greater depth. ontosight.ai Furthermore, its fluorescent properties, a known characteristic of umbelliferone derivatives, could be harnessed by biochemists and cell biologists to develop novel molecular probes for studying cellular processes. nih.govontosight.ai

Innovations in Synthetic Accessibility and Sustainability

The primary synthesis of 4-methylumbelliferone (B1674119), the precursor to 8-Acetyl-4-methyl umbelliferone, is typically achieved through the Pechmann condensation reaction. sysrevpharm.orgresearchgate.net While effective, traditional methods often rely on harsh reagents. researchgate.net A key area for future research is the development of greener and more sustainable synthetic routes. This includes exploring the use of less hazardous catalysts and solvent systems, which would not only reduce the environmental impact but also potentially improve the efficiency and cost-effectiveness of production. researchgate.net

Innovations in synthetic chemistry could also lead to the creation of novel derivatives of 8-Acetyl-4-methyl umbelliferone. By modifying its structure, for example, through the addition of different functional groups, chemists can create a library of related compounds. These new molecules can then be screened for enhanced or entirely new biological activities, expanding the potential applications of the core 8-Acetyl-4-methyl umbelliferone scaffold. sysrevpharm.org

Advanced Computational Modeling for Predictive Research and Drug Design

The advent of advanced computational modeling offers a powerful tool for accelerating research into 8-Acetyl-4-methyl umbelliferone. In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can provide valuable insights into the compound's potential biological targets and pharmacokinetic properties. encyclopedia.pub These predictive models can help to prioritize which derivatives to synthesize and which biological assays to perform, thereby streamlining the research process and conserving resources. encyclopedia.pub

For instance, computational models can be used to predict how 8-Acetyl-4-methyl umbelliferone might interact with specific enzymes or receptors in the body. encyclopedia.pub This information can guide the design of more potent and selective drug candidates. Furthermore, theoretical calculations can help to explain the photophysical properties of the molecule, aiding in the development of new fluorescent probes and materials. researchgate.net

Exploration of Novel Biological Activities in Non-Traditional Research Models

Much of the existing research on coumarins has focused on a set of well-established biological activities. ijrpr.comnih.gov A promising future direction is to explore the potential of 8-Acetyl-4-methyl umbelliferone in non-traditional research models. This could involve investigating its effects in models of rare diseases, or exploring its potential applications in areas such as agriculture or veterinary medicine.

For example, given the known antimicrobial properties of some coumarins, 8-Acetyl-4-methyl umbelliferone could be tested against a wider range of pathogens, including drug-resistant strains. nih.govmdpi.com Its potential as a pesticide or herbicide could also be explored, given that some 4-methylumbelliferone derivatives have shown activity in these areas. nih.gov The use of diverse and less-conventional model organisms could uncover previously unknown biological activities and open up entirely new fields of application for this versatile compound.

Q & A

Q. Table 1: Comparative Spectral Data for 8-AMU and Derivatives

| Compound | 1H NMR (δ, ppm) | IR (C=O, cm⁻¹) | Fluorescence λₑₘ (nm) |

|---|---|---|---|

| 8-AMU | 2.6 (s, 3H), 6.2 (s, 1H) | 1702, 1605 | 390 |

| 4-Methylumbelliferone | 2.3 (s, 3H), 6.1 (s, 1H) | —, 1600 | 450 |

| 8-Benzoyl-AMU | 7.5–8.0 (m, 5H), 6.3 (s, 1H) | 1685, 1598 | 375 |

Q. Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Retention Time | 8.2 ± 0.3 min |

| Linearity Range | 0.1–100 µg/mL |

| Intraday Precision (RSD%) | <2.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.